molecular formula C11H11BrF3N B7936449 N-(2-Bromo-5-(trifluoromethyl)benzyl)cyclopropanamine

N-(2-Bromo-5-(trifluoromethyl)benzyl)cyclopropanamine

Cat. No.: B7936449
M. Wt: 294.11 g/mol
InChI Key: ZEIMRRSZYLUTFJ-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-(trifluoromethyl)benzyl)cyclopropanamine is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzyl ring, which is further connected to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-(trifluoromethyl)benzyl)cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-Bromo-5-(trifluoromethyl)benzyl chloride and cyclopropanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-Bromo-5-(trifluoromethyl)benzyl chloride is reacted with cyclopropanamine in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-(trifluoromethyl)benzyl)cyclopropanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be performed to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.

Scientific Research Applications

N-(2-Bromo-5-(trifluoromethyl)benzyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-(trifluoromethyl)benzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a benzyl ring.

    2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a cyclopropanamine moiety.

    2-Bromo-5-(trifluoromethyl)aniline: Contains an aniline group instead of a cyclopropanamine moiety.

Uniqueness

N-(2-Bromo-5-(trifluoromethyl)benzyl)cyclopropanamine is unique due to the presence of both a cyclopropanamine moiety and a trifluoromethyl group, which can impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N/c12-10-4-1-8(11(13,14)15)5-7(10)6-16-9-2-3-9/h1,4-5,9,16H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIMRRSZYLUTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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